molecular formula C23H31N5O4Si B1625398 N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide CAS No. 51549-40-7

N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Cat. No.: B1625398
CAS No.: 51549-40-7
M. Wt: 469.6 g/mol
InChI Key: JGELYOCTJSVMRL-RCCFBDPRSA-N
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Description

Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- is a modified nucleoside that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a benzoyl group attached to the adenosine moiety, along with a 2’-deoxy modification and a 3’-o-[(1,1-dimethylethyl)dimethylsilyl] group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- typically involves multiple steps. The process begins with the protection of the hydroxyl groups of adenosine using silylating agents such as tert-butyldimethylsilyl chloride. The benzoylation of the amino group is achieved using benzoyl chloride in the presence of a base like pyridine. The 2’-deoxy modification is introduced through selective reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the silyl-protected hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of nucleoside analogs.

    Biology: Studied for its role in cellular signaling pathways and as a potential inhibitor of certain enzymes.

    Medicine: Investigated for its therapeutic potential in treating viral infections and cancer.

    Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes, thereby affecting cellular processes like DNA replication and repair. The presence of the benzoyl and silyl groups enhances its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine, N-benzoyl-2-(benzoylamino)-2′-deoxy-3′,5′-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-4′-C-ethynyl-
  • Adenosine, N-benzoyl-3’-O- [bis (4-methoxyphenyl)phenylmethyl]-2’-O- [ (1,1-dimethylethyl)dimethylsilyl]-

Uniqueness

Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to its specific modifications, which confer enhanced stability and bioavailability compared to other nucleoside analogs. The combination of the benzoyl group and the silyl protection makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)32-16-11-18(31-17(16)12-29)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)/t16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGELYOCTJSVMRL-RCCFBDPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469076
Record name N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51549-40-7
Record name N-Benzoyl-2′-deoxy-3′-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51549-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Reactant of Route 3
N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Reactant of Route 4
N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Reactant of Route 5
N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Reactant of Route 6
N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

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